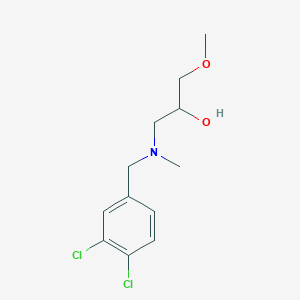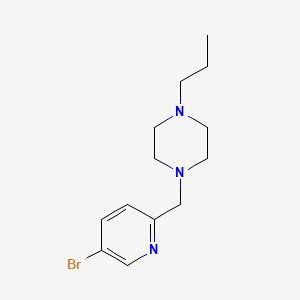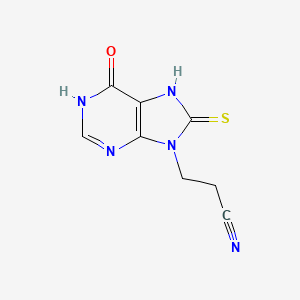
1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine is a chemical compound with a unique structure that combines a chloropyridine moiety with a methylfuran group
Vorbereitungsmethoden
The synthesis of 1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine typically involves multiple steps, starting with the preparation of the chloropyridine and methylfuran intermediates. These intermediates are then coupled through a series of reactions, including alkylation and amination, under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chloropyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine involves its interaction with molecular targets, such as enzymes or receptors, through binding to active sites. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine include:
- 1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)ethanamine
- 1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)propanamine
These compounds share structural similarities but differ in the length of the alkyl chain connecting the pyridine and furan moieties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15ClN2O |
|---|---|
Molekulargewicht |
250.72 g/mol |
IUPAC-Name |
1-(6-chloropyridin-3-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]methanamine |
InChI |
InChI=1S/C13H15ClN2O/c1-10-3-5-12(17-10)9-16(2)8-11-4-6-13(14)15-7-11/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
NGWYSTAMZDXMIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)CN(C)CC2=CN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B14913504.png)

![3-[(5-Nitropyridin-2-yl)amino]benzoic acid](/img/structure/B14913541.png)


![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)





